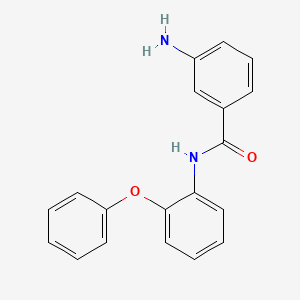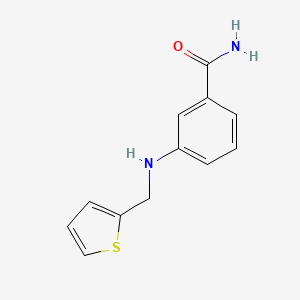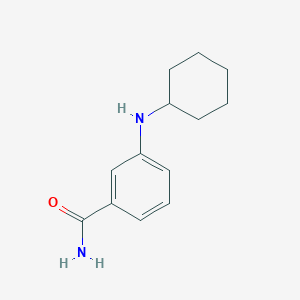
3-amino-N-(2-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H16N2O2 It is a member of the benzamide family, characterized by the presence of an amide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 3-amino-benzamide with 2-phenoxyaniline. One common method includes the use of phenyl isocyanate as a reagent, which facilitates the formation of the amide bond through a nucleophilic addition followed by transamidation . The reaction is usually carried out under mild conditions, making it practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce aminobenzamides.
Applications De Recherche Scientifique
3-amino-N-(2-phenoxyphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antiviral agent, particularly against enterovirus 71.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by binding to viral proteins and preventing their proper function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-N-phenylbenzamide: Similar in structure but lacks the phenoxy group, which may affect its biological activity and chemical properties.
3-amino-N-(4-phenoxyphenyl)benzamide: A positional isomer with the phenoxy group at the 4-position instead of the 2-position, which can lead to differences in reactivity and application.
Uniqueness
3-amino-N-(2-phenoxyphenyl)benzamide is unique due to the specific positioning of the phenoxy group, which can influence its electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
3-amino-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHPWOVIGWMJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7482491.png)
![3-chloro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7482499.png)



![1-[2-(difluoromethoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]methanamine](/img/structure/B7482537.png)
![4-[2-(2H-tetrazol-5-yl)ethyl]morpholine](/img/structure/B7482546.png)
![(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol](/img/structure/B7482575.png)
![2,4-dichloro-6-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7482589.png)
![1-(4-bromophenyl)-N-[(6-methoxypyridin-3-yl)methyl]methanamine](/img/structure/B7482593.png)
![1-(3-chlorophenyl)-N-[(6-methoxypyridin-3-yl)methyl]methanamine](/img/structure/B7482599.png)
![N-[(2-bromophenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7482600.png)
